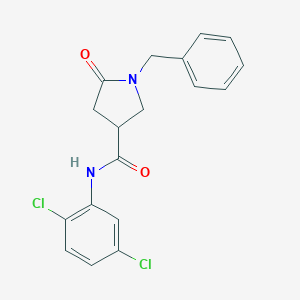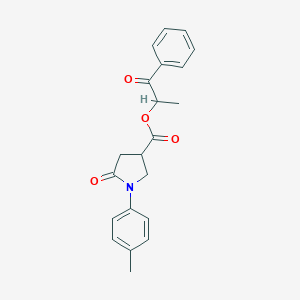![molecular formula C23H19ClN2O3 B271276 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has shown promising results in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that it exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis, or programmed cell death, in cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, it has been shown to have a low toxicity profile in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one for lab experiments is its low toxicity profile. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
将来の方向性
There are several future directions for research on 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to test its efficacy in animal models of cancer and inflammation. Additionally, its potential antiviral activity against the dengue virus warrants further investigation. Finally, the synthesis method could be optimized to increase yields and reduce costs, making it more feasible for large-scale production.
合成法
The synthesis of 5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methylbenzaldehyde, 2-acetylpyridine, and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been reported in the literature and has been optimized for higher yields.
科学的研究の応用
5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been reported to have antiviral activity against the dengue virus.
特性
分子式 |
C23H19ClN2O3 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-1-[(2-methylphenyl)methyl]-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C23H19ClN2O3/c1-15-6-2-3-7-16(15)14-26-20-10-9-17(24)12-18(20)23(29,22(26)28)13-21(27)19-8-4-5-11-25-19/h2-12,29H,13-14H2,1H3 |
InChIキー |
QYWHSOHRYPVLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
正規SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






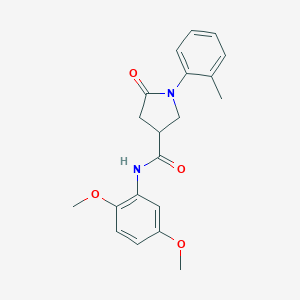
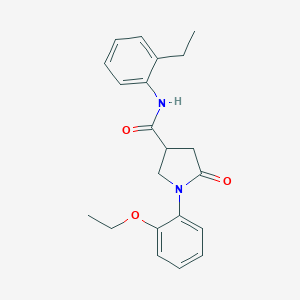
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
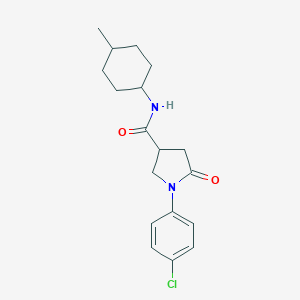
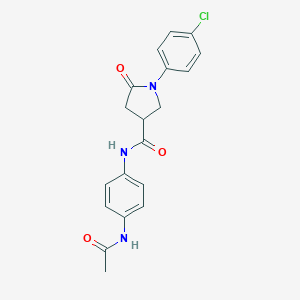

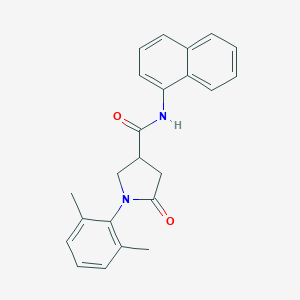
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
